1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine 1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine
Brand Name: Vulcanchem
CAS No.: 1409216-81-4
VCID: VC3411134
InChI: InChI=1S/C13H21N3O2S/c1-10-3-4-12(9-13(10)14)15-11-5-7-16(8-6-11)19(2,17)18/h3-4,9,11,15H,5-8,14H2,1-2H3
SMILES: CC1=C(C=C(C=C1)NC2CCN(CC2)S(=O)(=O)C)N
Molecular Formula: C13H21N3O2S
Molecular Weight: 283.39 g/mol

1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine

CAS No.: 1409216-81-4

Cat. No.: VC3411134

Molecular Formula: C13H21N3O2S

Molecular Weight: 283.39 g/mol

* For research use only. Not for human or veterinary use.

1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine - 1409216-81-4

Specification

CAS No. 1409216-81-4
Molecular Formula C13H21N3O2S
Molecular Weight 283.39 g/mol
IUPAC Name 4-methyl-1-N-(1-methylsulfonylpiperidin-4-yl)benzene-1,3-diamine
Standard InChI InChI=1S/C13H21N3O2S/c1-10-3-4-12(9-13(10)14)15-11-5-7-16(8-6-11)19(2,17)18/h3-4,9,11,15H,5-8,14H2,1-2H3
Standard InChI Key JOBXDARLWBUESV-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC2CCN(CC2)S(=O)(=O)C)N
Canonical SMILES CC1=C(C=C(C=C1)NC2CCN(CC2)S(=O)(=O)C)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of two primary subunits:

  • 4-Methylbenzene-1,3-diamine: A benzene ring with amine groups at positions 1 and 3 and a methyl group at position 4. This aromatic diamine is structurally related to toluene-2,4-diamine (CAS 95-80-7), a known precursor in polymer and dye chemistry .

  • 1-Methanesulfonylpiperidin-4-yl: A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at position 4 with a methanesulfonyl group (SO2CH3-\text{SO}_{2}\text{CH}_{3}). The sulfonyl group confers electron-withdrawing properties, enhancing the stability of adjacent amine groups .

The connection between these subunits occurs via a nitrogen atom on the benzene diamine, forming a secondary amine linkage. Computational models predict a density of 1.26±0.1g/cm31.26 \pm 0.1 \, \text{g/cm}^3 and a boiling point of 492.0±55.0C492.0 \pm 55.0^\circ \text{C}, reflecting its moderate polarity and high thermal stability .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocol for 1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine is publicly documented, analogous methods for related piperidine-sulfonyl compounds suggest a multi-step approach:

  • Preparation of 1-Methanesulfonylpiperidin-4-amine:
    Methanesulfonylation of piperidin-4-amine using methanesulfonyl chloride in the presence of a base like triethylamine yields the sulfonamide intermediate. This step is critical for introducing the sulfonyl group .

  • Coupling with 4-Methylbenzene-1,3-diamine:
    A nucleophilic aromatic substitution or Buchwald-Hartwig amination could link the sulfonylated piperidine to the benzene diamine. For example, a palladium-catalyzed coupling using ligands such as XPhos facilitates C–N bond formation under inert conditions .

Example Reaction Conditions

ParameterValue
SolventDry toluene
CatalystPalladium acetate
LigandXPhos
Temperature80–100^\circC
Reaction Time12–24 hours
Yield~50% (estimated from analogs)

Purification typically involves column chromatography or recrystallization from ether, as evidenced by similar sulfonamide syntheses .

Physicochemical Properties

Spectral Characteristics

Although experimental NMR or IR data for this specific compound is unavailable, predictions based on structural analogs provide insights:

  • 1H^1\text{H} NMR:

    • Aromatic protons on the benzene ring: δ\delta 6.5–7.5 ppm (doublets and singlets).

    • Piperidine methylenes: δ\delta 2.5–3.5 ppm (multiplet).

    • Methanesulfonyl methyl: δ\delta 3.0–3.2 ppm (singlet) .

  • 13C^{13}\text{C} NMR:

    • Sulfonyl carbon: δ\delta 40–45 ppm.

    • Aromatic carbons: δ\delta 110–150 ppm .

Thermodynamic and Solubility Data

PropertyValueSource
Molecular Weight283.39 g/mol
Density1.26±0.1g/cm31.26 \pm 0.1 \, \text{g/cm}^3
Boiling Point492.0±55.0C492.0 \pm 55.0^\circ \text{C}
pKa5.61±0.205.61 \pm 0.20
SolubilityModerate in polar aprotic solvents (e.g., DMSO)

The moderate pKa suggests partial protonation under physiological conditions, influencing its bioavailability in drug design .

Applications and Industrial Relevance

Pharmaceutical Development

As a small-molecule scaffold, this compound’s dual functionality (sulfonamide and aromatic amine) makes it a candidate for:

  • Kinase inhibitors: Sulfonamides often target ATP-binding pockets in enzymes.

  • Antimicrobial agents: Piperidine derivatives exhibit activity against bacterial and fungal pathogens .

Material Science

The benzene diamine moiety can undergo oxidative polymerization to form polybenzimidazoles, high-performance polymers used in fuel cells and fire-resistant fabrics .

QuantityPrice (€)Delivery Time
50 mg666.00June 3, 2025
500 mg1,853.00June 3, 2025

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator